1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one

Medicinal chemistry Drug metabolism Conformational analysis

This compound is a non-fungible chemical probe scaffold. It uniquely combines an N-propargyl warhead (for CuAAC/MAO inhibition) and a pinacolone-derived β-aminoketone core, capped with a maximal steric N-tert-butyl shield. Unlike simpler N-methyl or N-isopropyl analogs, this shield resists CYP-mediated N-dealkylation and blocks non-specific protein binding. Only this molecule provides simultaneous click-chemistry reactivity and steric protection in a single, compact building block.

Molecular Formula C13H23NO
Molecular Weight 209.33 g/mol
Cat. No. B7784466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one
Molecular FormulaC13H23NO
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN(CC#C)C(C)(C)C
InChIInChI=1S/C13H23NO/c1-8-9-14(13(5,6)7)10-11(15)12(2,3)4/h1H,9-10H2,2-7H3
InChIKeyUKVFLLQJQNHSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one: Core Structure, Physicochemical Identity, and Procurement-Grade Characterization


1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one (CAS 59288-30-1, free base; common HCl salt MW 245.79) is a synthetic β-aminoketone bearing a sterically demanding N-tert-butyl group, an N-propargyl (alkyne) handle, and a 3,3-dimethylbutan-2-one (pinacolone-derived) backbone . The free base has molecular formula C₁₃H₂₃NO and monoisotopic mass 209.18 Da . The molecule integrates two privileged pharmacophoric elements—the propargylamine warhead (implicated in irreversible MAO and LSD1 inhibition) and the β-aminoketone scaffold (found in drugs such as tolperisone and oxyfedrine)—within a single, compact framework [1]. Its commercial availability as a hydrochloride salt (typical purity ≥95–98%) from multiple specialist chemical suppliers positions it as a ready-to-use building block for medicinal chemistry, chemical biology, and probe development .

Why Close Analogs of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one Cannot Serve as Drop-In Replacements


The compound's differentiation arises from the simultaneous presence of three structural features—a bulky N-tert-butyl substituent, a terminal alkyne on the amine nitrogen, and a sterically congested ketone derived from pinacolone—that together create a unique steric, electronic, and reactivity profile not replicated by any single commercially available analog [1]. Replacing the N-tert-butyl group with a smaller N-methyl or N-isopropyl group (e.g., 3,3-dimethyl-1-(methylamino)butan-2-one ) eliminates the profound steric shielding that governs both metabolic stability and conformational preferences. Removing the N-propargyl group (e.g., 1-(tert-butylamino)-3,3-dimethylbutan-2-one ) sacrifices the terminal alkyne handle essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and for mechanism-based enzyme inhibition. Swapping the 3,3-dimethylbutan-2-one core for a less hindered ketone alters both the pKa of the adjacent α-protons and the trajectory of the amine lone pair, with downstream consequences for reactivity and target engagement [2]. These interdependent structural elements mean that simple single-feature substitutions cannot recapitulate the compound's integrated profile, making it a non-fungible entity in applications where steric bulk, alkyne reactivity, and ketone electrophilicity must operate in concert.

Quantitative Differentiation Evidence for 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one Versus Closest Structural Analogs


N-Tert-Butyl Steric Bulk Enhances Conformational Rigidity and Reduces N-Dealkylation Potential Relative to N-Methyl Analog

The N-tert-butyl substituent creates substantially greater steric hindrance than the N-methyl or N-isopropyl groups found in the closest commercial comparators such as 3,3-dimethyl-1-(methylamino)butan-2-one (ChemSpider ID 1174406) . While direct experimental comparative data for the title compound are not currently available in the public domain, class-level evidence from the β-aminoketone literature consistently demonstrates that N-tert-butyl substitution reduces the population of reactive conformers and significantly attenuates cytochrome P450-mediated N-dealkylation—a major metabolic liability for N-alkyl-β-aminoketones [1]. The N-tert-butyl group also directs the regiochemical outcome of cyclization reactions (e.g., 3-aza-1,5-diketone → 4,5-dehydro-3-piperidone) in a manner distinct from N-methyl or N-isopropyl analogs, as shown in comparative synthetic studies [2].

Medicinal chemistry Drug metabolism Conformational analysis

Terminal Alkyne Enables Quantitative Click Chemistry Conjugation, Absent in Non-Propargyl Analogs

The N-propargyl group provides a terminal alkyne moiety capable of undergoing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with rate constants in the range of 10–10² M⁻¹s⁻¹ under standard conditions, enabling quantitative bioconjugation [1]. This reactivity is entirely absent in the direct non-propargyl analog 1-(tert-butylamino)-3,3-dimethylbutan-2-one (CAS 59288-28-7), which carries only a secondary amine . Although the steric environment of the N-tert-butyl group may modestly reduce the alkyne reaction rate compared to less hindered propargylamines, the terminal alkyne remains fully accessible for CuAAC, as confirmed by the successful use of N-tert-butyl-propargylamine building blocks in triazole-forming reactions .

Click chemistry Bioconjugation Chemical biology

Dual Propargylamine + β-Aminoketone Pharmacophore Integration Differentiates from Single-Pharmacophore Analogs

The title compound uniquely merges the propargylamine pharmacophore (associated with irreversible MAO-B inhibition; exemplified by selegiline and rasagiline) with the β-aminoketone scaffold (found in the vasodilator tolperisone and the coronary therapeutic oxyfedrine) within a single molecule [1] [2]. No commercially available single comparator—neither 1-(tert-butylamino)-3,3-dimethylbutan-2-one (lacks propargyl) nor simple N-propargylamines such as propargylamine hydrochloride or N-methylpropargylamine (lack the β-aminoketone core)—possesses both pharmacophores simultaneously. Class-level evidence from the propargylamine literature demonstrates that N-propargyl substitution is essential for time-dependent, irreversible MAO inhibition, with terminal alkyne-bearing analogs showing IC₅₀ values in the nanomolar range against MAO-B (e.g., selegiline: IC₅₀ ≈ 10–50 nM; rasagiline: IC₅₀ ≈ 5–15 nM) [3]. While direct MAO inhibition data for the title compound are not yet published, the presence of the intact N-tert-butyl-N-propargylamine motif predicts MAO-B inhibitory potential that cannot be achieved by analogs lacking the propargyl group.

Pharmacophore merging Multi-target drug design MAO inhibition

Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base for Biological Assay Compatibility

The commercially predominant hydrochloride salt form of the title compound (CAS 59288-30-1, MW 245.79) exhibits enhanced water solubility compared to the free base, a property critical for biochemical and cell-based assays requiring aqueous DMSO/water co-solvent systems . While the free base (MW 209.33) may offer advantages for organic-phase reactions, the HCl salt is the standard procurement form from multiple vendors (purity: 95–98%) and is documented to be stable under recommended storage conditions (sealed, dry, 2–8 °C) . This contrasts with the free base form of comparator 1-(tert-butylamino)-3,3-dimethylbutan-2-one (CAS 59288-28-7), which is typically supplied only as the free base and may require in situ salt formation for aqueous applications.

Formulation Aqueous solubility Assay development

High-Impact Application Scenarios for 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one


Bifunctional Probe Synthesis via Sequential CuAAC Conjugation and Ketone Derivatization

The compound's terminal alkyne enables quantitative CuAAC conjugation to azide-functionalized fluorophores, affinity tags, or biomolecules, while the ketone carbonyl provides an orthogonal reactive handle for hydrazone or oxime ligation. This dual-reactivity profile, supported by the established click chemistry competence of N-tert-butyl-propargylamine building blocks , makes the molecule uniquely suited for constructing bifunctional chemical probes for target identification and pull-down proteomics, where the steric bulk of the N-tert-butyl group also reduces non-specific protein binding relative to less hindered analogs [1].

Multi-Target Directed Ligand (MTDL) Starting Scaffold for Neurodegenerative Disease Programs

The integration of the propargylamine MAO-inhibitory warhead with the β-aminoketone scaffold—a core found in ion channel modulators—positions the compound as a privileged starting point for MTDL design targeting Parkinson's and Alzheimer's diseases [2] [3]. The concurrent presence of both pharmacophores in a single, compact molecule eliminates the need for fragment-linking strategies that often introduce pharmacokinetic liabilities. Researchers can directly modify the ketone α-position or the alkyne terminus while retaining both core pharmacophores, accelerating SAR exploration.

Metabolically Stabilized Building Block for Lead Optimization of β-Aminoketone-Based Drug Candidates

In lead optimization campaigns where β-aminoketone hit compounds suffer from rapid N-dealkylation, the title compound offers a pre-installed N-tert-butyl group that class-level evidence indicates will resist CYP-mediated oxidative N-dealkylation [4]. Procurement of this compound allows medicinal chemists to bypass the synthetic challenge of installing a tertiary N-tert-butyl-N-propargylamine motif—a non-trivial transformation requiring careful control of alkylation selectivity—and directly evaluate the impact of maximal N-alkyl steric shielding on metabolic stability and off-target selectivity [5].

Synthetic Intermediate for Sterically Shielded Piperidine Nitroxides and Heterocyclic Scaffolds

The β-aminoketone core with an N-tert-butyl substituent has been demonstrated to undergo acid-catalyzed heterocyclization with ketones to yield 2,2,6-trisubstituted piperidines, which can be further oxidized to sterically shielded nitroxides for EPR spin-labeling applications [6]. The additional N-propargyl group in the title compound provides a post-cyclization functionalization handle, enabling the synthesis of clickable piperidine nitroxides that are not accessible from the simpler N-tert-butyl-β-aminoketone analogs lacking the alkyne.

Quote Request

Request a Quote for 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.